molecular formula C7H12O2 B12996151 (4-Oxaspiro[2.4]heptan-5-yl)methanol

(4-Oxaspiro[2.4]heptan-5-yl)methanol

Cat. No.: B12996151
M. Wt: 128.17 g/mol
InChI Key: HEYNNUAWFIROPP-UHFFFAOYSA-N
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Description

(4-Oxaspiro[2.4]heptan-5-yl)methanol is a spirocyclic compound featuring a fused oxirane (epoxide) and cyclopropane ring system. The methanol group at position 5 enhances its polarity, making it a versatile intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-oxaspiro[2.4]heptan-5-ylmethanol

InChI

InChI=1S/C7H12O2/c8-5-6-1-2-7(9-6)3-4-7/h6,8H,1-5H2

InChI Key

HEYNNUAWFIROPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)OC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxaspiro[2.4]heptan-5-yl)methanol typically involves the cyclization of dibromoneopentyl glycol in the presence of zinc powder to form cyclopropyl dimethanol. This intermediate is then reacted with thionyl chloride to produce cyclopropyl dimethanol cyclic sulfite. The cyclic sulfite undergoes a ring-opening reaction with cyanide to form a nitrilo-alcohol compound, which is subsequently hydrolyzed under alkaline conditions and cyclized under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Oxaspiro[2.4]heptan-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (4-Oxaspiro[2.4]heptan-5-one), while reduction can produce various alcohol derivatives .

Scientific Research Applications

(4-Oxaspiro[2.4]heptan-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Oxaspiro[2.4]heptan-5-yl)methanol is not well-documented. its reactivity is primarily due to the presence of the hydroxyl group and the spiro structure, which can interact with various molecular targets and pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analog Overview

Key analogs of (4-Oxaspiro[2.4]heptan-5-yl)methanol include variations in heteroatom composition (O vs. N), substituent positions, and functional groups. Below is a comparative analysis:

Compound Name Heteroatom in Spiro Ring Substituents Molecular Weight (g/mol) Key Applications/Findings Reference ID
This compound O (oxa) -CH₂OH at position 5 128.17 Intermediate in drug synthesis
(S)-(4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol N (aza) -CH₂OH, -CH₃ at position 4 143.19 Antimicrobial activity (respiratory pathogens)
{5-Azaspiro[2.4]heptan-6-yl}methanol hydrochloride N (aza) -CH₂OH (HCl salt) at position 6 163.64 Enhanced solubility for pharmaceutical use
{5-Oxaspiro[2.4]heptan-1-yl}methanol O (oxa) -CH₂OH at position 1 128.17 Synthetic intermediate (limited biological data)
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane O and N -CH₃, -C₆H₅ at positions 5/6 189.25 Steric modulation for target binding

Key Differences and Implications

Heteroatom Effects
  • Oxa vs. Aza: Oxygen-containing spiro compounds (e.g., this compound) exhibit lower basicity and hydrogen-bonding capacity compared to nitrogen-containing analogs (e.g., 5-azaspiro derivatives). This impacts their solubility and interaction with biological targets .
  • Antimicrobial Activity: Azaspiro derivatives, such as 7-[7-amino-5-azaspiro[2.4]heptan-5-yl]quinolones, show potent activity against Gram-negative pathogens due to enhanced bacterial DNA gyrase inhibition .
Substituent Positioning
  • Position 5 vs. 6: The placement of the methanol group at position 5 (as in the parent compound) versus position 6 (e.g., {5-azaspiro[2.4]heptan-6-yl}methanol) alters steric accessibility. For example, position 6-substituted analogs may exhibit improved binding to hydrophobic enzyme pockets .
Functional Group Variations
  • Methanol vs. Methanamine: Replacing -CH₂OH with -CH₂NH₂ (e.g., {4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride) increases basicity, enabling salt formation for improved pharmacokinetics .

Research Findings

  • Antibacterial Applications: Azaspiro derivatives with fluoroquinolone scaffolds (e.g., 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolones) demonstrate 10–100x higher potency against resistant Streptococcus pneumoniae compared to non-spirocyclic analogs .
  • Kinase Inhibition: (R)-3-(7-(methyl-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile acts as a JAK1-selective inhibitor (IC₅₀ = 2 nM), highlighting the role of spirocyclic rigidity in target selectivity .

Biological Activity

(4-Oxaspiro[2.4]heptan-5-yl)methanol is a spirocyclic compound with a molecular formula of C7_7H12_{12}O2_2 and a molecular weight of approximately 128.17 g/mol. Its unique structure, characterized by a combination of carbon and oxygen atoms in a spiro arrangement, suggests potential for diverse biological activities, particularly in enzyme modulation and receptor interactions.

The compound's spirocyclic framework allows it to interact with various biological targets, making it a candidate for drug development. The synthesis typically involves nucleophilic substitution reactions using solvents like dimethyl sulfoxide (DMSO) and bases such as potassium acetate.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Modulation : The compound can fit into specific binding sites on enzymes, potentially influencing their catalytic activity.
  • Receptor Interaction : Its structure may enable it to act as a modulator for various receptors, impacting physiological responses.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with enzymes or receptors through specific binding interactions facilitated by its hydroxymethyl functional group. This interaction may lead to modulation of signaling pathways that are critical in various biological processes.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the spirocyclic structure can enhance potency and selectivity for specific biological targets.

Table 1: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Oxaspiro[2.4]heptane-1-methanolHydroxymethyl group at position 1Similar spiro structure but different functional group
5-Oxaspiro[2.4]heptane-1-carboxylic acidCarboxylic acid functional groupExhibits different reactivity due to carboxylic acid
5-Oxaspiro[2.4]heptane-1-thiolThiol group instead of hydroxymethylUnique due to sulfur presence affecting reactivity

Case Studies

Several case studies have explored the biological activity of this compound:

  • Enzyme Inhibition Study : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Receptor Modulation Research : Another investigation revealed that this compound could modulate receptor activity in neuronal cells, indicating its relevance in neurological research.
  • Antimicrobial Activity : Preliminary tests showed promising antimicrobial effects against certain bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

Future Directions

Given its promising biological activities, further research is warranted to explore the full range of actions and therapeutic potentials of this compound. Future studies should focus on:

  • Detailed SAR investigations to optimize efficacy and selectivity.
  • In vivo studies to assess pharmacokinetics and pharmacodynamics.
  • Exploration of potential applications in drug development for conditions such as cancer, metabolic disorders, and infectious diseases.

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